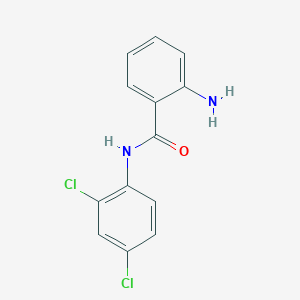

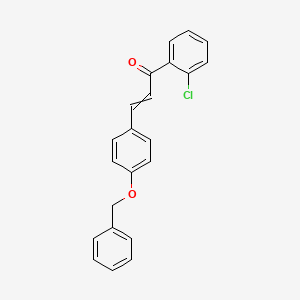

![molecular formula C6H4N4O2 B1296475 Tetrazolo[1,5-a]pyridine-5-carboxylic acid CAS No. 7477-12-5](/img/structure/B1296475.png)

Tetrazolo[1,5-a]pyridine-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

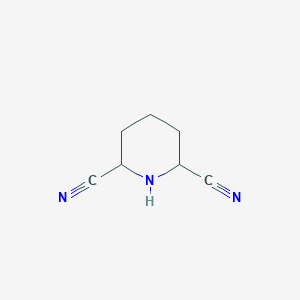

Tetrazolo[1,5-a]pyridine-5-carboxylic acid is a chemical compound with the molecular formula C6H4N4O2 . It is an important tetrazole derivative with good biological and pharmaceutical activities, mainly serving as an intermediate of medicine and synthetic materials .

Synthesis Analysis

An efficient multicomponent one-pot route has been described for the DABCO-catalyzed synthesis of tetrazolo[1,5-a]pyrimidines . This synthesis strategy is based on the reaction of malononitrile and aldehydes with 5-aminotetrazole monohydrate using 1,4-diazabicyclo[2.2.2]octane (DABCO) in i-PrOH under reflux conditions .Molecular Structure Analysis

The molecular weight of Tetrazolo[1,5-a]pyridine-5-carboxylic acid is 164.12 g/mol . The InChI code is 1S/C6H4N4O2/c11-6(12)4-2-1-3-5-7-8-9-10(4)5/h1-3H, (H,11,12) .Chemical Reactions Analysis

Tetrazolo[1,5-a]pyridine-5-carboxylic acid is involved in various chemical reactions. For instance, to investigate the potential of tetrazolo[1,5-a]pyridine as an electron-accepting unit, a series of diarylated tetrazolo[1,5-a]pyridine derivatives was synthesized by treating the corresponding diarylated pyridine N-oxide with diphenylphosphoryl azide .Physical And Chemical Properties Analysis

Tetrazolo[1,5-a]pyridine-5-carboxylic acid has a molecular weight of 164.12 g/mol . It has a topological polar surface area of 80.4 Ų and a complexity of 198 . It has one hydrogen bond donor count and five hydrogen bond acceptor counts . The compound is solid at room temperature .Applications De Recherche Scientifique

Tetrazole Moiety in Medicinal Chemistry

The tetrazole moiety, including structures such as Tetrazolo[1,5-a]pyridine-5-carboxylic acid, has gained prominence in medicinal chemistry due to its broad spectrum of biological properties. It serves as a bioisostere for the carboxylic acid group, allowing it to replace the carboxyl group in drugs. This substitution can enhance lipophilicity, bioavailability, and reduce side effects. Tetrazole-containing compounds have been utilized in treating various diseases, thanks to their improved pharmacokinetic profile and metabolic stability. Their applications span antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities, highlighting their significance as pharmacophores in drug development (Patowary, Deka, & Bharali, 2021).

Tetrazole Hybrids for Antibacterial Activity

Tetrazole hybrids, leveraging the tetrazole scaffold, have shown considerable antibacterial properties. Combining tetrazole with other antibacterial pharmacophores enhances efficacy against both drug-sensitive and drug-resistant pathogens. Notably, tetrazole-oxazolidinone hybrids, such as Tedizolid and Tedizolid phosphate, have been marketed for treating acute bacterial skin infections. These developments demonstrate the tetrazole scaffold's utility in novel antibacterial agent development, offering a promising strategy to combat drug-resistant bacterial infections (Gao, Xiao, & Huang, 2019).

Tetrazole Derivatives as Antiviral Agents

The quest for new antiviral compounds has led to the exploration of tetrazole derivatives, thanks to their potential in exhibiting various bioactivities. Tetrazole-based synthetic compounds have shown promising antiviral activity against a range of viruses, including influenza, HIV, and HCV. This review underscores the versatility of the tetrazole moiety in developing potential agents for antiviral therapy, marking an important area of research within antiviral drug development (Yogesh & Srivastava, 2021).

Propriétés

IUPAC Name |

tetrazolo[1,5-a]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-6(12)4-2-1-3-5-7-8-9-10(4)5/h1-3H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQRDIZBVKQGKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=NN2C(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323702 |

Source

|

| Record name | tetrazolo[1,5-a]pyridine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrazolo[1,5-a]pyridine-5-carboxylic acid | |

CAS RN |

7477-12-5 |

Source

|

| Record name | 7477-12-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tetrazolo[1,5-a]pyridine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

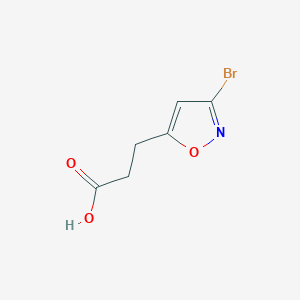

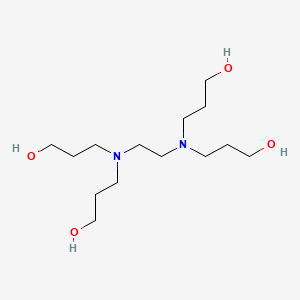

![3-[(4-Chlorophenyl)sulfonyl]propanenitrile](/img/structure/B1296401.png)

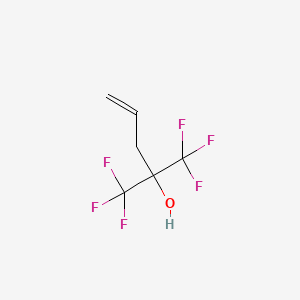

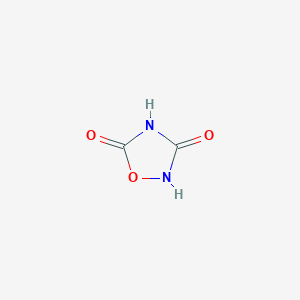

![6-Methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid](/img/structure/B1296402.png)

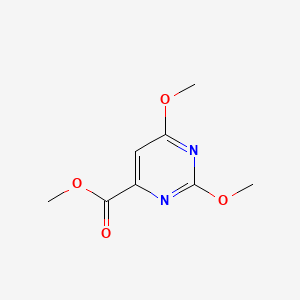

![[((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid](/img/structure/B1296410.png)